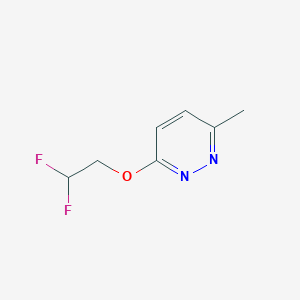

3-(2,2-Difluoroethoxy)-6-methylpyridazine

Description

3-(2,2-Difluoroethoxy)-6-methylpyridazine is a pyridazine derivative characterized by a methyl group at the 6-position and a 2,2-difluoroethoxy substituent at the 3-position. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, often modified to enhance pharmacological or physicochemical properties. The difluoroethoxy group in this compound introduces electronegative fluorine atoms, which can influence metabolic stability, lipophilicity, and binding interactions in biological systems .

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)-6-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-5-2-3-7(11-10-5)12-4-6(8)9/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQVKVZACXSNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-6-methylpyridazine typically involves the introduction of the difluoroethoxy group into a pyridazine ring. One common method is the nucleophilic substitution reaction where a suitable pyridazine precursor reacts with a difluoroethoxy reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-(2,2-Difluoroethoxy)-6-methylpyridazine may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-6-methylpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoroethanol derivatives .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-6-methylpyridazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-6-methylpyridazine involves its interaction with specific molecular targets. The difluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The methyl group may also play a role in modulating the compound’s overall chemical reactivity and stability .

Comparison with Similar Compounds

Key Compounds Compared

*Calculated based on molecular formula.

Analysis :

- Lipophilicity: Fluorine atoms increase lipophilicity (logP) relative to non-fluorinated analogs, which may enhance blood-brain barrier penetration or membrane permeability .

- Steric Considerations : The trifluoromethylphenyl group in introduces steric bulk, likely reducing conformational flexibility compared to the smaller difluoroethoxy group.

Comparison with Analog Syntheses

- : Uses hydrolysis of chloropyridazines (e.g., 3-chloro-6-substituted pyridazine) in glacial acetic acid to introduce hydroxyl groups, followed by condensation with hydrazides. This contrasts with the direct alkylation likely used for the target compound.

- : Employs dichloromethane as a solvent for SN2 reactions involving chloromethylpyridazines, highlighting solvent-dependent reactivity differences.

Physicochemical and Spectroscopic Properties

- Mass Spectrometry : The target compound’s molecular ion (M+H⁺) is expected near m/z 189, distinct from higher-mass analogs like the 313.28 g/mol compound in .

- Solubility : The difluoroethoxy group may reduce aqueous solubility compared to piperazine-containing derivatives () but improve organic solvent compatibility.

Biological Activity

3-(2,2-Difluoroethoxy)-6-methylpyridazine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

- IUPAC Name : 3-(2,2-Difluoroethoxy)-6-methylpyridazine

- CAS Number : 2200178-24-9

- Molecular Weight : 202.27 g/mol

The biological activity of 3-(2,2-Difluoroethoxy)-6-methylpyridazine may be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the difluoroethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of pyridazine derivatives on various cancer cell lines. For instance, compounds structurally similar to 3-(2,2-Difluoroethoxy)-6-methylpyridazine were tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated that many derivatives exhibited moderate to significant cytotoxicity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

These findings suggest that compounds with similar structural features may also possess potent anticancer properties .

Enzyme Inhibition

Inhibitory activity against specific kinases has been a focus in the evaluation of pyridazine derivatives. The inhibition of c-Met kinase is particularly notable, with some compounds showing IC50 values comparable to established inhibitors like Foretinib (IC50 = 0.019 μM). This indicates a potential role for these compounds in targeted cancer therapies .

Case Studies

-

Cytotoxicity and Apoptosis Induction :

A study involving a series of triazolo-pyridazine derivatives demonstrated that certain compounds could induce apoptosis in A549 cells through cell cycle arrest in the G0/G1 phase. This was evidenced by flow cytometry assays showing increased late apoptosis rates and alterations in cell cycle distribution upon treatment with these compounds . -

Bioconversion Studies :

Research utilizing whole-cell biotransformation methods has shown that specific pyridine derivatives can be converted into biologically active metabolites by microbial strains such as Burkholderia sp. MAK1. This highlights the potential for metabolic activation of pyridazine derivatives in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.